molecular formula C14H17F3OS B7996909 3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone CAS No. 1443354-16-2

3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7996909
CAS No.: 1443354-16-2
M. Wt: 290.35 g/mol
InChI Key: MRGRKQNGQZIVTB-UHFFFAOYSA-N
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Description

3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an n-hexylthio substituent at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the n-hexylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3’-bromo-2,2,2-trifluoroacetophenone, reacts with n-hexylthiol in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent.

    Substitution: Amines, thiols, DMF or THF as solvent.

Major Products Formed

Scientific Research Applications

3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3’-(n-Butylthio)-2,2,2-trifluoroacetophenone
  • 3’-(n-Octylthio)-2,2,2-trifluoroacetophenone
  • 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone

Uniqueness

3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone is unique due to its specific combination of the n-hexylthio and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-hexylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3OS/c1-2-3-4-5-9-19-12-8-6-7-11(10-12)13(18)14(15,16)17/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGRKQNGQZIVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227794
Record name Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-16-2
Record name Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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